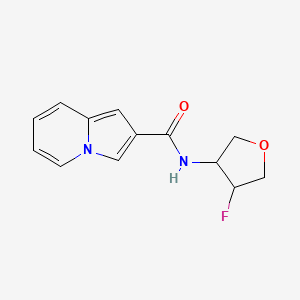

N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide” is a compound that belongs to the family of indole-2-carboxamides and indolizines . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities .

Synthesis Analysis

The synthesis of indole-2-carboxamides and indolizines has been extensively studied . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

Indolizine derivatives have been synthesized using radical-induced synthetic approaches . These approaches are receiving increasing attention owing to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Aplicaciones Científicas De Investigación

Synthesis and Evaluation for Cytotoxic and Antioxidant Activities

Research has highlighted the synthesis of new heterocyclic compounds, including those similar to N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide, demonstrating significant cytotoxic and antioxidant activities. These compounds were synthesized through condensation reactions with different substituted isatin derivatives and evaluated using the MTT assay and DPPH method for their cytotoxic and antioxidant activities, respectively. The para-chloro derivative exhibited notable cytotoxic activity, while the ortho-fluoro derivative was active as an antioxidant (Journals Iosr, Priyanka B Kolanpaka, Sammaiah Gade, 2015).

Novel Synthesis Approaches

Innovative synthetic methods for indolizine derivatives, including structures akin to this compound, have been developed. For example, one-pot domino reactions have been employed to obtain 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, showcasing efficient synthesis strategies without requiring prior activation or modification of starting materials (M. Ziyaadini et al., 2011).

Lewis Acid-Catalyzed C–H Carboxamidation

An efficient, direct, and novel method for the regioselective C–H carboxamidation of indolizines, including compounds similar to this compound, has been documented. This process involves Lewis acid catalysis under metal-free conditions, producing a variety of indolizine-3-carboxamides with moderate to good yields. This method is complementary to existing nitrene transfer chemistry and C–H functionalization techniques (D. Song et al., 2021).

Biological Activities

The synthesis and biological evaluation of derivatives, including those structurally related to this compound, have shown significant anti-cancer and antimicrobial activities. Specific derivatives exhibited potent cytotoxicity against cancer cell lines and moderate antibacterial activity against common bacterial strains. These findings suggest the potential therapeutic applications of such compounds in treating cancer and bacterial infections (T. R. R. Naik et al., 2022).

Photophysical Properties

Compounds incorporating the indolizine moiety, similar to this compound, have been investigated for their photophysical properties. For instance, derivatives exhibiting pH-dependent optical properties with reversible and dramatic blue shifts in fluorescence emission upon protonation have been developed. These studies offer insights into designing fluorescent materials for sensing and imaging applications (V. Outlaw et al., 2016).

Mecanismo De Acción

Direcciones Futuras

The future directions of research on “N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide” could involve further investigation of its inhibitory properties and potential applications in pharmaceutical compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Propiedades

IUPAC Name |

N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c14-11-7-18-8-12(11)15-13(17)9-5-10-3-1-2-4-16(10)6-9/h1-6,11-12H,7-8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVLMAWYKNSYID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)F)NC(=O)C2=CN3C=CC=CC3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{6-Oxaspiro[3.4]octan-7-yl}methanol](/img/structure/B2917849.png)

![N-[2-[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2917851.png)

![3-methyl-7-(3-methylbutyl)-8-[(3-phenylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2917858.png)

![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2917862.png)

![3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2917864.png)

![methyl 4-{7-methyl-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B2917868.png)